Cyclobutyl 2,6-dimethylphenyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclobutyl 2,6-dimethylphenyl ketone, also known as CBDMK, is a cycloalkyl ketone. It has a molecular formula of C13H16O and a molecular weight of 188.27 .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H16O/c1-9-5-3-6-10(2)12(9)13(14)11-7-4-8-11/h3,5-6,11H,4,7-8H2,1-2H3
. This indicates that the molecule consists of a cyclobutyl group attached to a 2,6-dimethylphenyl ketone. Physical and Chemical Properties Analysis
This compound is a colorless oil . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources.Scientific Research Applications
Thermochemical Analysis and Stability
Morales and Martínez (2009) conducted a detailed study on the thermochemical properties of ketene dimers and related cyclic structures, including cyclobutane-1,3-diones and cyclobut-2-enones. Through theoretical calculations, they examined the stability of these compounds, contributing valuable data for understanding the thermodynamics of ketene polymerization. This research offers insights into the preferred pathways and stability of cyclobutyl ketone derivatives in chemical reactions (Morales & Martínez, 2009).
Synthetic Applications in Organic Chemistry
Several studies have illustrated the versatility of cyclobutyl ketones and their derivatives in organic synthesis. For instance, Fujiwara et al. (1997) demonstrated the highly stereoselective synthesis of alkenylsilanes and germanes utilizing cyclobutyl ketones, showcasing the compounds' utility in creating complex molecular architectures with high stereocontrol (Fujiwara et al., 1997). Additionally, Alcaide, Almendros, and Lázaro‐Milla (2019) developed a regioselective synthesis method for 2,3-disubstituted-cyclobutenones, highlighting the synthetic utility of these structures in generating potent medicinal chemistry scaffolds (Alcaide, Almendros, & Lázaro‐Milla, 2019).
Photochemical Reactions and Mechanistic Insights
Research on the photochemistry of cyclobutyl ketones has provided fundamental insights into reaction mechanisms and the potential for novel photoreactions. Scheffer et al. (1986) explored the Norrish Type II reaction in the solid state with α-cycloalkyl-p-chloroacetophenone derivatives, including cyclobutyl phenyl ketone, revealing intricate details about the photolysis pathways and the impact of the solid-state environment on these reactions (Scheffer et al., 1986).
Catalysis and Reaction Innovations
The development of catalytic methods utilizing cyclobutyl ketones has led to efficient synthetic pathways for valuable chemical products. Ozawa et al. (2001) presented a method for dehydrogenative silylation of ketones catalyzed by diphosphinidenecyclobutene-coordinated platinum(II) complexes, illustrating the potential of cyclobutyl ketones in catalytic processes to yield silyl enol ethers with high selectivity (Ozawa et al., 2001).
Properties
IUPAC Name |
cyclobutyl-(2,6-dimethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-9-5-3-6-10(2)12(9)13(14)11-7-4-8-11/h3,5-6,11H,4,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPMVPJDPBTASK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642531 |
Source
|
Record name | Cyclobutyl(2,6-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-73-3 |
Source
|
Record name | Cyclobutyl(2,6-dimethylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898790-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutyl(2,6-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.